molecular formula C8H15NO B13320332 2-(Oxan-3-yl)azetidine

2-(Oxan-3-yl)azetidine

Cat. No.: B13320332
M. Wt: 141.21 g/mol
InChI Key: KHIWLRRMQYVCFI-UHFFFAOYSA-N
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Description

2-(Oxan-3-yl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring fused with an oxane (tetrahydropyran) ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-3-yl)azetidine can be achieved through several methods. . This method is efficient but requires precise control of reaction conditions to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method typically employs specific catalysts and solvents to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-3-yl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(oxan-3-yl)azetidine

InChI

InChI=1S/C8H15NO/c1-2-7(6-10-5-1)8-3-4-9-8/h7-9H,1-6H2

InChI Key

KHIWLRRMQYVCFI-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2CCN2

Origin of Product

United States

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